(3-Bromo-5-nitrophenyl)boronic acid
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Overview
Description
(3-Bromo-5-nitrophenyl)boronic acid is an organoboron compound with the molecular formula C₆H₅BBrNO₄. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with bromine and nitro groups at the 3 and 5 positions, respectively. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .
Mechanism of Action
Target of Action
The primary targets of (3-Bromo-5-nitrophenyl)boronic acid are the transition metal catalysts involved in carbon-carbon bond forming reactions, such as the Suzuki–Miyaura (SM) coupling . This reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Mode of Action
The mode of action of this compound involves its interaction with these metal catalysts. The SM coupling reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the formation of carbon-carbon bonds. The compound plays a crucial role in the SM coupling reaction, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Pharmacokinetics
Boronic acids are generally known for their stability and ease of handling, making them particularly attractive as synthetic intermediates .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds through the SM coupling reaction . This leads to the synthesis of a wide range of organic compounds, contributing to the diversity and complexity of organic synthesis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of air and moisture . Boronic acids are generally stable and environmentally benign, which contributes to their wide application in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing (3-Bromo-5-nitrophenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester. Typically, the reaction is performed at low temperatures to prevent over-alkylation, which would lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are conducted under mild and functional group-tolerant conditions, making them suitable for producing significant quantities of the compound .
Chemical Reactions Analysis
Types of Reactions: (3-Bromo-5-nitrophenyl)boronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions involve the formation of carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol).
Conditions: Reactions are typically conducted at temperatures ranging from 50°C to 100°C under an inert atmosphere.
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
(3-Bromo-5-nitrophenyl)boronic acid has several applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds.
Biology: It serves as a building block for designing molecules with potential biological activity.
Medicine: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is employed in the production of organic materials, such as polymers and electronic materials
Comparison with Similar Compounds
(3-Bromo-5-nitrophenyl)boronic acid can be compared with other boronic acids, such as:
- Phenylboronic acid
- 4-Nitrophenylboronic acid
- 3-Aminophenylboronic acid
- 4-Methoxyphenylboronic acid
- 2-Methoxyphenylboronic acid
- 4-Fluoro-2-methoxyphenylboronic acid
- 3-(Trifluoromethyl)phenylboronic acid
- 3-Methoxyphenylboronic acid
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and selectivity in cross-coupling reactions. This makes it a valuable reagent for synthesizing complex organic molecules with specific functional groups .
Properties
IUPAC Name |
(3-bromo-5-nitrophenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BBrNO4/c8-5-1-4(7(10)11)2-6(3-5)9(12)13/h1-3,10-11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCQCRMODYFROM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Br)[N+](=O)[O-])(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BBrNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378324 |
Source
|
Record name | 3-Bromo-5-nitrophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.83 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
380430-48-8 |
Source
|
Record name | 3-Bromo-5-nitrophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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